molecular formula C16H15N3O2S2 B2866459 1-(thiophen-2-yl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide CAS No. 1226438-24-9

1-(thiophen-2-yl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide

Cat. No.: B2866459
CAS No.: 1226438-24-9
M. Wt: 345.44
InChI Key: MFADVSPAJFMTIE-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule featuring a cyclopentanecarboxamide core substituted with thiophene and 1,3,4-oxadiazole moieties. Its structural complexity arises from the integration of two thiophene rings (at positions 2 and 3) and a 1,3,4-oxadiazole scaffold, which collectively influence its electronic, steric, and pharmacological properties.

Properties

IUPAC Name

1-thiophen-2-yl-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)cyclopentane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S2/c20-14(16(6-1-2-7-16)12-4-3-8-23-12)17-15-19-18-13(21-15)11-5-9-22-10-11/h3-5,8-10H,1-2,6-7H2,(H,17,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFADVSPAJFMTIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NC3=NN=C(O3)C4=CSC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(thiophen-2-yl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide is a nitrogen-rich heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article aims to consolidate the existing literature on the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C14H12N4O1S2\text{C}_{14}\text{H}_{12}\text{N}_4\text{O}_1\text{S}_2

This structure includes a cyclopentanecarboxamide backbone with thiophene and oxadiazole moieties, which are known for their biological activities.

Cytotoxicity

Recent studies have indicated that compounds containing oxadiazole and thiophene rings exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of oxadiazole have shown promising results in inhibiting the growth of HeLa cells (cervical cancer) and MCF-7 cells (breast cancer) with IC50 values indicating potent activity. The incorporation of thiophene rings into these structures has been linked to increased lipophilicity and enhanced interaction with biological targets, leading to improved cytotoxic effects .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundHeLa29
This compoundMCF-735

The mechanisms through which this compound exerts its biological effects are still under investigation. However, studies suggest that it may induce apoptosis in cancer cells by modulating key apoptotic pathways. For example, compounds with similar structures have been shown to decrease the expression of anti-apoptotic proteins like Bcl-2 while increasing pro-apoptotic proteins such as Bax. This shift promotes the activation of caspases involved in the apoptotic process .

Case Study 1: Inhibition of Triple-Negative Breast Cancer (TNBC)

A recent study evaluated a novel oxadiazole derivative similar to our compound and found it significantly inhibited the invasive phenotype of MDA-MB-231 TNBC cells. The study highlighted that treatment with this derivative led to decreased expression of matrix metalloproteinase (MMP)-9 and reduced invasiveness induced by sphingosine-1-phosphate (S1P) . These findings suggest that our compound may also possess similar anti-invasive properties.

Case Study 2: Anti-inflammatory Potential

In addition to its cytotoxic properties, compounds with thiophene and oxadiazole moieties have been investigated for their anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models. This dual action—both anti-cancer and anti-inflammatory—positions them as promising candidates for further drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / Feature Thiophene/Oxadiazole Hybrid Thiazole/Ureido Analogs (e.g., )
Core Structure Cyclopentanecarboxamide Hexanamide or butanamide backbone
Heterocyclic Substituents Thiophen-2-yl, Thiophen-3-yl, 1,3,4-oxadiazole Thiazol-5-yl, ureido groups
Electronic Properties Thiophene’s electron-rich π-system enhances lipophilicity Thiazole’s nitrogen increases polarity
Hydrogen Bonding Capacity Oxadiazole acts as a weak H-bond acceptor Ureido groups provide strong H-bond donors/acceptors
Pharmacological Implications Potential CNS activity (inferred from lipophilicity) Likely protease inhibition (common with ureido motifs)

Key Observations

Thiophene vs. Thiazole Substitution Thiophene rings in the target compound confer higher lipophilicity compared to thiazole-containing analogs (e.g., compounds in ). This may enhance blood-brain barrier penetration but reduce aqueous solubility .

Oxadiazole vs. Ureido Linkers

  • The 1,3,4-oxadiazole group in the target compound is a rigid, planar linker that may stabilize π-π stacking interactions. In contrast, ureido groups in analogs (e.g., ) introduce conformational flexibility and stronger hydrogen-bonding capacity, which are critical for enzyme inhibition .

Hexanamide/butanamide backbones in analogs allow for extended conformations, accommodating larger binding pockets .

Research Findings and Limitations

  • However, software like SHELX () is widely used for such determinations, suggesting that its structure could be resolved using similar methods .
  • Thiophene-oxadiazole hybrids are often explored for antimicrobial or anticancer activity, but extrapolation to this specific compound requires further study.
  • Synthetic Challenges : The integration of multiple heterocycles (e.g., thiophene and oxadiazole) may complicate synthesis, requiring regioselective reactions to avoid isomer formation.

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